

Technical Support Center: Metabolism of MCC950 in Human Liver Microsomes

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Compound of Interest		
Compound Name:	MCC950 sodium	
Cat. No.:	B606777	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of MCC950 in human liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the major metabolite of MCC950 observed in human liver microsomes?

A1: The major metabolite of MCC950 formed in human liver microsomes is a hydroxylated product.[1][2][3] Specifically, hydroxylation occurs on the 1,2,3,5,6,7-hexahydro-s-indacene moiety of the MCC950 molecule.[1][2][3] The precise chemical name of this major metabolite is R-(+)- N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide.[1][3]

Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of MCC950 in human liver microsomes?

A2: The formation of the major metabolite of MCC950 is catalyzed by several CYP isoforms. The primary enzymes involved are CYP2A6 and CYP2C9.[1] Other isoforms, including CYP1A2, CYP2B6, CYP2C18, CYP2C19, CYP2J2, and CYP3A4, also contribute to its formation, but to a lesser extent.[1][3]

Q3: How does the potency of the major metabolite of MCC950 compare to the parent compound?



A3: The major hydroxylated metabolite of MCC950 is significantly less potent as an inhibitor of the NLRP3 inflammasome compared to MCC950 itself.[1][3] The identified major metabolite is approximately 170-fold less active than MCC950.[1][3]

Q4: What is the published IC50 value for MCC950 and its major metabolite?

A4: In assays measuring the inhibition of NLRP3-induced production of IL-1β from human monocyte-derived macrophages, the IC50 of MCC950 is 7.5 nM.[1] The major metabolite has an IC50 of 1238 nM.[1]

Troubleshooting Guide

Issue 1: I am not observing any metabolism of MCC950 in my human liver microsome incubation.

- Possible Cause 1: Inactive Cofactors. The metabolism of MCC950 by CYP enzymes is dependent on the presence of NADPH.[1] Ensure that your NADPH regenerating system or your stock solution of NADPH is fresh and active.
- Possible Cause 2: Poor Quality Microsomes. The metabolic activity of human liver microsomes can vary between batches and donors. Verify the activity of your microsomes using a known substrate for the major CYP enzymes involved in MCC950 metabolism (e.g., a probe substrate for CYP2C9).
- Possible Cause 3: Inappropriate Incubation Time. While a 120-minute incubation has been shown to produce the major metabolite, shorter incubation times may not yield detectable levels.[1] Consider extending the incubation time.
- Possible Cause 4: Incorrect Quenching Procedure. The reaction should be stopped effectively to prevent further metabolism. Using ice-cold acetonitrile is a documented method to quench the reaction.[1]

Issue 2: My mass spectrometry data shows a mass corresponding to a hydroxylated metabolite, but I am unsure of the exact location of the hydroxylation.

 Possible Cause: Presence of Regioisomers. Hydroxylation can potentially occur at different positions on the MCC950 molecule. The primary reported metabolite is hydroxylated on the



1,2,3,5,6,7-hexahydro-s-indacene moiety.[1][2][3] To confirm the exact structure, coelution with synthesized standards of the possible regioisomers using HPLC-MS/MS is the definitive method.[1]

Issue 3: I have identified the hydroxylated metabolite but need to determine its stereochemistry.

Possible Cause: Formation of Enantiomers. The hydroxylation of MCC950 can result in the
formation of enantiomers. The biologically produced major metabolite has been identified as
the R-(+) enantiomer.[1][3] To confirm the stereochemistry, analysis using a chiral column
with HPLC-MS/MS and coelution with synthesized enantiomeric standards is required.[1]

Quantitative Data Summary

Table 1: P450 Isoforms Catalyzing the Formation of the Major Metabolite of MCC950

P450 Isoform	Major Metabolite Formation (%) at 2 hours	
1A2	0.6	
2A6	2.5	
2B6	0.1	
2C9	4.9	
2C18	1.3	
2C19	1.1	
2J2	1.1	
3A4	1.3	
Data from Salla, M., et al. (2016).[1]		

Table 2: NLRP3 Inflammasome Inhibition Activity (IL-1β IC50)



Compound	IL-1β IC50 (nM)	
MCC950	7.5	
Major Metabolite (2a)	1238	
Data from Salla, M., et al. (2016).[1]		

Experimental Protocols

Protocol 1: In Vitro Metabolism of MCC950 in Human Liver Microsomes for Metabolite Identification

- Incubation Preparation:
 - Prepare a reaction mixture containing human liver microsomes and MCC950 in a suitable buffer (e.g., phosphate buffer, pH 7.4).
 - Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding the cofactor NADPH.[1]
- Incubation:
 - Incubate the reaction mixture at 37°C for 120 minutes.[1]
- · Quenching:
 - Terminate the reaction by adding two volumes of ice-cold acetonitrile (CH3CN).[1]
- Sample Preparation:
 - Vortex the quenched mixture thoroughly.
 - Centrifuge the sample to pellet the precipitated proteins.
- Analysis:



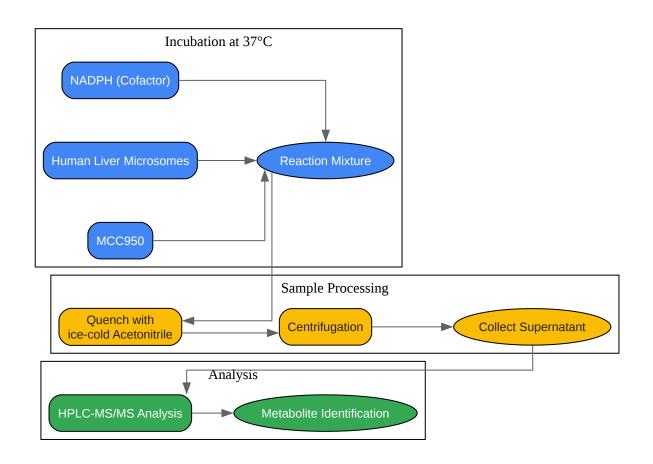
- Collect the supernatant for analysis.
- Analyze the supernatant using High-Performance Liquid Chromatography-Mass
 Spectrometry/Mass Spectrometry (HPLC-MS/MS) to identify the parent compound and any metabolites.[1][2][3]

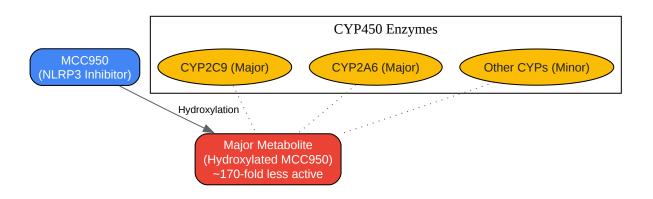
Protocol 2: Identification of CYP450 Isoforms Involved in MCC950 Metabolism

- Incubation with Recombinant P450s:
 - Incubate MCC950 with a panel of individual recombinant human CYP450 enzymes.[1]
 These enzymes are typically co-expressed with NADPH-cytochrome P450 reductase.
 - A negative control using membranes containing only the reductase without any P450 enzyme should be included.[1]
- Reaction Conditions:
 - Follow a similar incubation and quenching procedure as described in Protocol 1.
- Analysis:
 - Analyze the formation of the major metabolite in each individual CYP isoform incubation using HPLC-MS/MS.
 - The relative percentage of metabolite formation will indicate which isoforms are primarily responsible for the metabolism of MCC950.[1]

Visualizations







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References

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